1-Triethylsilyl-1-Heptyne: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
1-Triethylsilyl-1-Heptyne: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
1-Triethylsilyl-1-heptyne (IUPAC: triethyl(hept-1-yn-1-yl)silane) is a highly versatile, silyl-protected terminal alkyne widely utilized in advanced organic synthesis, materials science, and drug development[1],[2]. By masking the acidic terminal alkyne proton with a triethylsilyl (TES) group, chemists can perform complex downstream transformations—such as cross-couplings, hydroborations, and lithiations—without triggering unwanted side reactions[3].
The TES group occupies a strategic "Goldilocks" zone in protecting group chemistry: it is significantly more robust than the highly labile trimethylsilyl (TMS) group, yet more easily cleaved under mild conditions than the sterically bulky triisopropylsilyl (TIPS) group[4]. This whitepaper details the physicochemical profile, mechanistic behavior, and field-proven experimental protocols associated with this critical building block.
Physicochemical Profiling
Understanding the physical properties of 1-triethylsilyl-1-heptyne is critical for proper handling, purification, and reaction design. The compound is typically handled as a clear, colorless liquid.
| Property | Value |
| Chemical Name | 1-Triethylsilyl-1-heptyne |
| IUPAC Name | Triethyl(hept-1-yn-1-yl)silane |
| CAS Number | 1047660-72-9 |
| Molecular Formula | C₁₃H₂₆Si |
| Molecular Weight | 210.43 g/mol |
| Flash Point | >85 °C (185 °F) |
| Purity (Commercial) | ≥95% |
| SMILES | CCCCCC#C(CC)CC |
| InChIKey | KIKRQMVMQSYDCD-UHFFFAOYSA-N |
(Data synthesized from standard chemical inventories and computational databases[1],[2],[5])
Structural and Mechanistic Insights
The synthetic utility of 1-triethylsilyl-1-heptyne is governed by the electronic and steric properties of the Si–C(sp) bond.
Causality in Protecting Group Choice: The terminal alkyne proton of unprotected 1-heptyne has a pKa of ~25, making it highly susceptible to deprotonation by strong bases (e.g., Grignard reagents, organolithiums)[3]. Silylation replaces this proton with a TES group, rendering the alkyne inert to these reagents. The three ethyl ligands on the silicon atom provide moderate steric shielding. While TMS-protected alkynes frequently suffer from premature desilylation during silica gel chromatography or mildly basic aqueous workups, TES-alkynes exhibit superior stability, allowing them to survive multi-step synthetic sequences[4],[6]. Conversely, when deprotection is required, the TES group can be smoothly removed using fluoride sources without the harsh heating often necessary for TIPS or tert-butyldiphenylsilyl (TBDPS) groups.
Experimental Protocols
The following protocols are self-validating systems designed to ensure high yield and purity, explaining the thermodynamic and kinetic reasoning behind each step.
Protocol 1: Synthesis of 1-Triethylsilyl-1-heptyne via Lithiation
Causality: This transformation relies on the quantitative deprotonation of 1-heptyne by n-butyllithium (n-BuLi) to form a nucleophilic lithium acetylide intermediate. This intermediate subsequently undergoes rapid nucleophilic substitution at the electrophilic silicon center of triethylsilyl chloride (TES-Cl)[6],[7].
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Preparation: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere. Add 1-heptyne (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration[7].
-
Lithiation: Cool the solution to 0 °C or -78 °C using an ice/water or dry ice/acetone bath. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Insight: Cooling is critical to control the highly exothermic metalation and prevent the degradation of THF by n-BuLi[7].
-
Activation: Stir the mixture for 30–45 minutes to ensure the complete formation of lithium heptynylide.
-
Silylation: Add TES-Cl (1.05 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2–12 hours[6],[7].
-
Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. This selectively neutralizes unreacted n-BuLi and hydrolyzes excess TES-Cl. Extract with hexanes, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].
-
Purification: Purify the crude liquid via vacuum distillation or silica gel flash chromatography (using 100% hexanes).
Protocol 2: Chemoselective Deprotection using TBAF
Causality: Deprotection exploits the exceptionally high bond dissociation energy of the Si–F bond (~140 kcal/mol) compared to the Si–C bond (~76 kcal/mol). The fluoride ion attacks the silicon center, forming a pentacoordinate intermediate that collapses to release the heptynyl anion, which is subsequently protonated upon workup[4].
-
Preparation: Dissolve the functionalized 1-triethylsilyl-1-heptyne derivative in THF (approx. 0.1–0.5 M)[4].
-
Fluoride Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1–1.5 equiv) at 0 °C or room temperature[4].
-
Reaction: Stir until TLC or GC-MS indicates complete consumption of the starting material (typically 1–3 hours).
-
Workup: Quench with water or saturated aqueous NaHCO₃. Extract with diethyl ether. The aqueous wash is vital as it removes the water-soluble tetrabutylammonium salts and fluorosilane byproducts[4].
Mechanistic Visualizations
Workflow of 1-triethylsilyl-1-heptyne protection, functionalization, and cross-coupling.
Mechanistic pathway of fluoride-induced desilylation of 1-triethylsilyl-1-heptyne using TBAF.
Applications in Advanced Organic Synthesis
Once protected, the aliphatic chain of 1-triethylsilyl-1-heptyne can be subjected to rigorous functionalizations. However, its most prominent role in drug development is acting as a stable precursor for transition-metal-catalyzed cross-couplings.
Sonogashira Cross-Coupling: Silyl alkynes are heavily utilized in Sonogashira reactions[3],[8]. While terminal alkynes are the standard substrates, TES-protected alkynes can be utilized in elegant one-pot deprotection/coupling sequences or modified "copper-free" Sonogashira protocols[3]. This strategy is invaluable in the synthesis of enediyne antitumor antibiotics, prostaglandins, and complex lipid analogues[9]. By keeping the alkyne protected until the exact moment of palladium insertion, chemists prevent unwanted Glaser homocoupling (the oxidative dimerization of terminal alkynes), thereby drastically increasing the yield of the target active pharmaceutical ingredient (API)[8].
References
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Fisher Scientific. "1-Triethylsilyl-1-heptyne, 95%, Thermo Scientific." Fisher Scientific Catalog. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 99738219, 1-Triethylsilyl-1-heptyne." PubChem. Available at:[Link]
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Gelest, Inc. "Deprotection of Silyl Ethers - Technical Library." Gelest Silicon Compounds. Available at: [Link]
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Sorensen, E. J., et al. "Some Aspects of the Chemistry of Alkynylsilanes." Synthesis (2016). PMC - NIH. Available at:[Link]
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Ghorai, S., et al. "Brønsted Acid Catalyzed 1,2-Silyl Shift in Propargyl Silanes: Synthesis of Silyl Dienes and Silyl Indenes." The Journal of Organic Chemistry (2019). ACS Publications. Available at:[Link]
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Wang, Y., et al. "Total Synthesis of Purported Cephalosporolides H and I, Penisporolide B, and Their Stereoisomers." The Journal of Organic Chemistry (2016). ACS Publications. Available at:[Link]
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